2-Isobutoxynaphthalene

Descripción

Contextualization within Alkoxynaphthalene Chemistry

Alkoxynaphthalenes are a class of aromatic ethers characterized by a naphthalene (B1677914) backbone with an alkoxy group attached. solubilityofthings.comrsc.org These compounds are of great interest to organic chemists due to their nucleophilic nature and their utility in various synthetic reactions. rsc.org The position of the alkoxy group on the naphthalene ring significantly influences the compound's properties and reactivity.

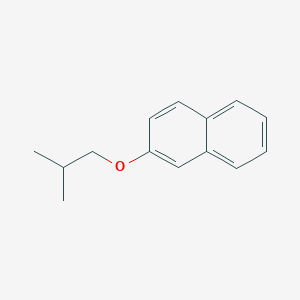

2-Isobutoxynaphthalene, specifically, features an isobutoxy group (-OCH₂(CH(CH₃)₂)) at the second position of the naphthalene ring. solubilityofthings.com This structural feature imparts specific characteristics to the molecule, such as its stability and reactivity in comparison to other naphthalene derivatives. solubilityofthings.com The synthesis of such ethers is often achieved through methods like the Williamson ether synthesis, a well-established reaction in organic chemistry where an alkoxide reacts with a primary alkyl halide. wvu.edumasterorganicchemistry.comwikipedia.org In the case of this compound, this would typically involve the reaction of 2-naphthol (B1666908) with an isobutyl halide. chemicalbook.com Another preparative method involves the direct etherification of 2-naphthol with an excess of isobutanol under reflux in the presence of an acid catalyst like sulfuric acid. chemicalbook.com

The electronic properties of the naphthalene ring system, combined with the steric and electronic effects of the isobutoxy group, make this compound a subject of study in areas like intermolecular interactions and charge-transfer complexes. solubilityofthings.comrsc.org

Significance of this compound in Contemporary Chemical Sciences

The significance of this compound in modern chemical sciences lies primarily in its utility as a building block and a subject for studying fundamental chemical phenomena. It is utilized in the synthesis of more complex organic materials and specialty chemicals. solubilityofthings.com

One area of research involves its use in the preparation of other functionalized naphthalene derivatives. For instance, it has been used as a starting material in hydrodehalogenation reactions to produce this compound from its halogenated precursors. sci-hub.se This type of reaction is crucial for synthesizing specific isotopically labeled compounds or for removing halogen atoms from an aromatic ring. sci-hub.se

Furthermore, the study of charge-transfer complexes involving this compound as a donor molecule provides insights into non-covalent interactions, which are fundamental to supramolecular chemistry and materials science. rsc.org Research has also explored the synthesis of this compound-1,4-dione, a derivative with potential biological and material applications. acs.orgnih.gov

Current Research Landscape and Gaps

The current research landscape for this compound is multifaceted, though not as extensive as for some other naphthalene derivatives. Existing research has touched upon its synthesis, physical properties, and some specific applications.

| Property | Value |

| Molecular Formula | C₁₄H₁₆O scbt.com |

| Molecular Weight | 200.28 g/mol scbt.com |

| Melting Point | 33-33.5 °C chemicalbook.comechemi.com |

| Boiling Point | 304.5 °C echemi.com |

| Appearance | White crystals chemicalbook.comechemi.com |

| Odor | Fruity, orange blossom chemicalbook.com |

| Solubility in Water | Practically insoluble solubilityofthings.com |

| Solubility in Organic Solvents | Readily soluble in ether, chloroform, and benzene (B151609) solubilityofthings.com |

This table is interactive. Click on the headers to sort the data.

Detailed spectroscopic data, including ¹H NMR and ¹³C NMR, are available, providing a solid foundation for its characterization. acs.orgchemicalbook.com

However, there are still gaps in the research. While its use in the fragrance industry is noted, a deeper exploration of its potential in other areas, such as medicinal chemistry or materials science, remains less developed. sci-hub.se Although analogues of alkoxynaphthalenes have been synthesized and tested for biological activity, specific studies on the bioactivity of this compound itself are limited. acs.org Further investigation into its reactivity in different types of organic reactions and its potential as a precursor for novel functional materials could be fruitful areas for future research. Additionally, while some derivatives like this compound-1,4-dione have been synthesized, a broader exploration of its derivatization and the properties of the resulting compounds is warranted. acs.orgnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methylpropoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHIHZHSDMWWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051484 | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White crystal leaves, sweet, fruity, delicately neroli-orange blossom floral aroma | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Naphthyl isobutyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1268/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

308.00 to 309.00 °C. @ 760.00 mm Hg | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00123 mg/mL, Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Naphthyl isobutyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1268/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2173-57-1 | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-(2-methylpropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-METHYLPROPOXY)NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX47O2O15C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 °C | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis Methodologies and Mechanistic Investigations of 2 Isobutoxynaphthalene

Established Synthetic Pathways to 2-Isobutoxynaphthalene

Alkylation of β-Naphthol with Isobutylating Reagents

The most traditional and widely employed method for the synthesis of this compound is the alkylation of β-naphthol (2-naphthol) with a suitable isobutylating agent. This reaction is a classic example of the Williamson ether synthesis.

The fundamental mechanism of the Williamson ether synthesis involves the deprotonation of the hydroxyl group of β-naphthol by a base to form a more nucleophilic naphthoxide ion. This is followed by a nucleophilic substitution (SN2) reaction where the naphthoxide attacks the isobutylating reagent, typically an isobutyl halide, to form the desired ether and a salt byproduct. researchgate.net The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Common bases used include sodium hydroxide (B78521) and potassium hydroxide. colab.ws

The reaction is typically carried out in a suitable solvent that can dissolve both the reactants and facilitate the SN2 reaction. Ethanol is a commonly used solvent for this purpose. The general reaction scheme is as follows:

Figure 1: General scheme for the Williamson ether synthesis of this compound.

Several modifications to the classical Williamson ether synthesis have been developed to improve reaction efficiency, reduce reaction times, and employ more environmentally benign conditions. These include the use of phase-transfer catalysis (PTC), ultrasound irradiation, and microwave-assisted synthesis.

Phase-Transfer Catalysis (PTC): In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is used to transport the naphthoxide anion from the aqueous phase (where it is formed) to the organic phase containing the isobutyl halide. This enhances the reaction rate by bringing the reactants into closer proximity.

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate the reaction rate. The cavitation effect produced by ultrasound waves creates localized high temperatures and pressures, leading to enhanced mass transfer and faster reaction kinetics.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the synthesis of this compound, microwave heating can dramatically reduce the reaction time from hours to minutes, often with improved yields. orgsyn.org

| Method | Isobutylating Reagent | Base | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|---|---|

| Classical Williamson | Isobutyl bromide | NaOH | Reflux | Ethanol | Several hours | Moderate to high |

| Phase-Transfer Catalysis | Isobutyl chloride | KOH | Tetrabutylammonium (B224687) bromide | Toluene/Water | 1-2 hours | High |

| Ultrasound-Assisted | Isobutyl bromide | K2CO3 | Ultrasonic irradiation | DMF | 30-60 minutes | High |

| Microwave-Assisted | Isobutyl iodide | NaOH | Microwave irradiation | Ethanol | 5-15 minutes | Excellent |

Catalytic Etherification Reactions for this compound Formation

Catalytic methods offer a more sustainable and atom-economical alternative to stoichiometric reactions. The direct etherification of β-naphthol with isobutanol over a solid acid catalyst is a promising approach for the synthesis of this compound.

Zeolites, with their well-defined pore structures and tunable acidity, have been extensively studied as catalysts for etherification reactions. Zeolites such as H-Beta, H-ZSM-5, and H-Y have shown good activity and selectivity for the etherification of 2-naphthol (B1666908) with various alcohols. The reaction mechanism involves the protonation of isobutanol by the Brønsted acid sites of the zeolite, followed by the nucleophilic attack of the hydroxyl group of β-naphthol.

The reaction conditions, including temperature, catalyst loading, and the molar ratio of reactants, play a crucial role in determining the conversion of β-naphthol and the selectivity towards this compound.

| Catalyst | Reactants | Temperature (°C) | Pressure (atm) | Selectivity for this compound (%) |

|---|---|---|---|---|

| H-Beta Zeolite | β-Naphthol, Isobutanol | 150-180 | 1-5 | >90 |

| H-ZSM-5 | β-Naphthol, Isobutanol | 160-200 | 1-5 | 85-95 |

| Sulfated Zirconia | β-Naphthol, Isobutanol | 140-170 | 1 | High |

| Amberlyst-15 | β-Naphthol, Isobutanol | 120-150 | 1 | Good |

Transition Metal-Free Hydrodehalogenation Routes to this compound from Halogenated Precursors

Transition metal-free hydrodehalogenation offers an alternative pathway for the synthesis of this compound, starting from a halogenated precursor. This approach is particularly useful when the direct alkylation of β-naphthol is challenging or leads to undesired byproducts.

The synthesis would typically involve the preparation of a halogenated this compound derivative, for example, 1-bromo-2-isobutoxynaphthalene, followed by the reductive removal of the halogen atom. Various transition-metal-free methods have been developed for the hydrodehalogenation of aryl halides. These methods often employ a hydride source and a promoter or catalyst.

For instance, a system comprising a base such as potassium tert-butoxide and a hydrogen donor can effectively mediate the dehalogenation. The reaction proceeds through a radical mechanism, where an electron transfer initiates the cleavage of the carbon-halogen bond.

While direct examples for the synthesis of this compound via this route are not extensively reported in the literature, the general applicability of transition-metal-free hydrodehalogenation to a wide range of aryl halides suggests its potential for this specific synthesis. The starting material, a halogenated this compound, can be prepared by the alkylation of the corresponding halogenated β-naphthol.

Novel Synthetic Approaches and Innovations

Organocatalytic Methods for O-Alkylation in Naphthoquinone Derivatives Relevant to Isobutoxynaphthalene Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free and often milder reaction conditions. While not a direct synthesis of this compound, the organocatalytic O-alkylation of naphthoquinone derivatives, such as lawsone (2-hydroxy-1,4-naphthoquinone), provides valuable insights into novel strategies for forming the ether linkage in related systems.

A recent study demonstrated the use of a sulfonic acid-functionalized chitosan (B1678972) as a biodegradable and reusable organocatalyst for the direct O-alkylation of lawsone with various alcohols. This method avoids the use of stoichiometric bases and toxic alkylating agents. The proposed mechanism involves the activation of the alcohol by the sulfonic acid catalyst, followed by nucleophilic attack by the hydroxyl group of the naphthoquinone.

The relevance of this approach to this compound synthesis lies in the potential adaptation of similar organocatalytic systems for the direct etherification of β-naphthol with isobutanol, offering a greener and more sustainable alternative to traditional methods.

Photoamination Strategies for Alkoxynaphthalene Derivatization

Photochemical methods offer unique opportunities for the functionalization of aromatic compounds. Photoamination strategies have been developed for the derivatization of alkoxynaphthalenes, including compounds structurally similar to this compound.

For example, the photoamination of 2-alkoxynaphthalenes with alkylamines can be achieved by irradiating a solution containing the alkoxynaphthalene, an amine, and a photosensitizer. This reaction proceeds via an electron transfer mechanism, leading to the formation of an amino-dihydronaphthalene derivative. While this method does not directly synthesize this compound, it represents a novel approach for the further functionalization of the this compound molecule, allowing for the introduction of nitrogen-containing groups onto the naphthalene (B1677914) ring. This could be a valuable tool for the synthesis of novel derivatives with potentially interesting properties.

Ruthenium-Catalyzed Aromatization for Functionalized Benzene (B151609) Derivatives as Precursors

A novel and significant pathway to producing highly functionalized aromatic compounds, which can serve as precursors to naphthalene derivatives, involves the ruthenium-catalyzed aromatization of enediynes. acs.org This method provides a powerful tool for constructing complex benzene rings that can be further elaborated. The reaction proceeds through a mechanism distinct from traditional Saito−Myers cyclizations. Instead of involving a metal−vinylidene intermediate, this pathway is believed to proceed via a ruthenium−π-alkyne species. acs.org

In a key example of this methodology, unstrained enediynes react with mild nucleophiles in the presence of a ruthenium catalyst to yield aromatized products. The process involves a nucleophilic addition/insertion mechanism. acs.org Notably, the reaction can be carried out using various alcohols as nucleophiles. For instance, the treatment of specific enediynes with a catalyst like TpRuPPh3(CH3CN)2PF6 (10 mol %) in hot isobutanol resulted in the formation of the corresponding isobutoxy-substituted benzene derivatives in moderate yields (56-59%). acs.org This demonstrates the direct incorporation of the isobutoxy group during the aromatization step, creating a key structural motif necessary for the eventual synthesis of compounds like this compound.

The mechanism is supported by experiments that preclude the involvement of ruthenium-vinylidene intermediates, such as the absence of a 1,2-iodo shift in reactions with certain substrates. acs.org The direct interaction of the ruthenium catalyst with the alkyne functionality activates it for nucleophilic attack, leading to cyclization and aromatization. This catalytic cycle represents a versatile strategy for synthesizing substituted aromatic precursors from acyclic starting materials.

Mechanistic Studies of this compound Synthesis

The direct synthesis of this compound is most commonly achieved via the Williamson ether synthesis, involving the reaction of 2-naphthol with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. The mechanistic aspects of this transformation are critical for optimizing reaction conditions and maximizing yield.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the Williamson ether synthesis for producing this compound typically follow a second-order rate law, characteristic of an SN2 (bimolecular nucleophilic substitution) reaction. The rate of the reaction is dependent on the concentration of both the 2-naphthoxide ion (formed by the deprotonation of 2-naphthol by a base) and the isobutyl halide.

Rate Equation: Rate = k[2-naphthoxide][isobutyl halide]

The rate constant, k, is influenced by several factors, including temperature, solvent, and the nature of the leaving group on the alkyl halide. An increase in temperature generally increases the reaction rate, as described by the Arrhenius equation.

Table 1: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Temperature | Increases | Provides sufficient activation energy for the SN2 transition state. |

| Concentration | Increases | Higher concentration of reactants leads to more frequent molecular collisions. |

| Leaving Group | I > Br > Cl | Weaker carbon-halogen bonds are more easily broken. |

| Base Strength | Increases | A stronger base leads to a higher equilibrium concentration of the nucleophilic 2-naphthoxide ion. |

Stereochemical Aspects and Regioselectivity in this compound Formation

Regioselectivity: The regioselectivity of the synthesis is unequivocally controlled by the starting materials. The use of 2-naphthol as the nucleophile ensures that the isobutoxy group is attached exclusively at the C-2 position of the naphthalene ring. The reaction occurs at the oxygen atom of the hydroxyl group, and there are no competing reaction sites on the aromatic ring under typical Williamson ether synthesis conditions. This high degree of regioselectivity is a key advantage of this synthetic route.

Stereochemistry: The synthesis of this compound from 2-naphthol and isobutyl bromide does not involve the formation or alteration of any chiral centers. Neither the naphthalene ring of 2-naphthol nor the isobutyl group of isobutyl bromide contains a stereocenter. Therefore, the product, this compound, is an achiral molecule, and stereochemical considerations are not a factor in its synthesis. If a chiral alkyl halide were used, the SN2 mechanism would proceed with an inversion of configuration at the carbon center bearing the leaving group. However, for the specific case of the isobutoxy group, this is not applicable.

Role of Catalysts and Solvents in Reaction Efficiency

The efficiency of the Williamson ether synthesis is profoundly influenced by the choice of solvent and the use of catalysts.

Solvents: The ideal solvent for this SN2 reaction is a polar aprotic solvent. These solvents can solvate the cation of the base (e.g., Na+ or K+) while leaving the naphthoxide anion relatively "bare" and highly nucleophilic. This enhances the reaction rate significantly compared to protic solvents, which would solvate and stabilize the nucleophile through hydrogen bonding, thereby reducing its reactivity.

Table 2: Effect of Solvent Type on Synthesis Efficiency

| Solvent Type | Examples | Effect on Efficiency | Reason |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Solvates the counter-ion, enhancing the nucleophilicity of the naphthoxide. |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Solvates and stabilizes the naphthoxide anion via hydrogen bonding, reducing its reactivity. |

| Nonpolar | Toluene, Hexane | Low | Poor solubility of the ionic naphthoxide salt, leading to a slow, heterogeneous reaction. |

Catalysts: While the base is a reagent, certain substances can be used in catalytic amounts to improve reaction rates and efficiency, particularly under heterogeneous conditions. Phase-transfer catalysts (PTCs) are especially effective. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the naphthoxide anion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. This overcomes the mutual insolubility of the reactants, dramatically accelerating the reaction rate and allowing for milder reaction conditions.

The catalytic cycle involves the PTC exchanging its anion for the naphthoxide anion. This new, lipophilic ion pair then moves into the organic phase, where the naphthoxide can react with the isobutyl halide. The catalyst is regenerated and continues the cycle.

Spectroscopic Characterization and Elucidation of 2 Isobutoxynaphthalene

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopy offers a powerful toolkit for the detailed structural analysis of organic compounds like 2-isobutoxynaphthalene. Through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a comprehensive understanding of its atomic connectivity, functional groups, and molecular mass can be achieved.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound provides detailed information about the arrangement of protons in the molecule. The aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons are influenced by the position of the isobutoxy substituent. Protons on the isobutoxy group are observed in the upfield region. The two methyl groups of the isobutyl moiety are equivalent and therefore produce a single, more intense signal, typically a doublet. The methine proton, being adjacent to the two methyl groups, will appear as a multiplet. The methylene (B1212753) protons adjacent to the ether oxygen are deshielded and will also exhibit a distinct signal, likely a doublet due to coupling with the methine proton.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the naphthalene ring will resonate at different chemical shifts depending on their electronic environment, with carbons bearing the isobutoxy group showing a significant downfield shift. The carbons of the isobutyl group will appear in the aliphatic region of the spectrum. The study of various substituted naphthalenes by NMR reveals that the chemical shifts are sensitive to the nature and position of the substituents, allowing for detailed structural assignments. tandfonline.comrsc.org

Below are the tabulated ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.09 - 7.70 |

| -OCH₂- | 3.812 |

| -CH(CH₃)₂ | 2.12 |

| -CH(CH₃)₂ | 1.056 |

Data sourced from a 90 MHz spectrum in CDCl₃. chemicalbook.com

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-2 (C-O) | 157.29 |

| Aromatic C | 134.73 |

| Aromatic C | 129.27 |

| Aromatic C | 128.96 |

| Aromatic C | 127.63 |

| Aromatic C | 126.70 |

| Aromatic C | 126.23 |

| Aromatic C | 123.41 |

| Aromatic C | 119.06 |

| Aromatic C | 106.70 |

| -OCH₂- | 74.39 |

| -CH(CH₃)₂ | 28.29 |

| -CH(CH₃)₂ | 19.30 |

Data sourced from a spectrum in CDCl₃. chemicalbook.com

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the vibrations of its chemical bonds. The IR spectrum of an aryl alkyl ether like this compound is characterized by several key absorption bands.

The most diagnostic peaks for an aryl alkyl ether are the asymmetric and symmetric C-O-C stretching vibrations. youtube.com For aryl alkyl ethers, two distinct bands are typically observed: a strong, asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. quimicaorganica.org The higher frequency of the asymmetric stretch in aryl ethers compared to aliphatic ethers is attributed to resonance effects that increase the double-bond character of the aryl C-O bond, thereby strengthening it. youtube.com

In addition to the ether linkages, the IR spectrum of this compound will also display absorptions characteristic of the aromatic naphthalene ring and the aliphatic isobutyl group. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isobutyl group appear just below 3000 cm⁻¹. The spectrum will also contain a region of aromatic C=C stretching absorptions, usually in the 1600-1450 cm⁻¹ range. Fingerprint region bands below 1300 cm⁻¹ will correspond to various C-H bending and other skeletal vibrations, which are unique to the molecule. The absence of a broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group, distinguishing it from its precursor, 2-naphthol (B1666908). chegg.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric Aryl-O Stretch | ~1250 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural features of this compound through the analysis of its fragmentation patterns upon ionization. The molecular weight of this compound (C₁₄H₁₆O) is 200.28 g/mol . nih.govchemspider.com In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at an m/z value corresponding to the molecular weight.

The fragmentation of ethers is often initiated by cleavage of the C-C bond alpha to the oxygen atom. libretexts.org For this compound, a common fragmentation pathway would involve the loss of the isobutyl group as a radical, leading to a naphthoxy cation. Another significant fragmentation pathway for aryl ethers involves cleavage of the C-O bond beta to the aromatic ring. miamioh.edu A prominent fragmentation pathway for this compound involves the cleavage of the isobutyl group, leading to the formation of a stable naphthol-like radical cation with m/z 144. This fragment is often the base peak in the mass spectrum. nih.gov Further fragmentation of the naphthalene ring system can also occur, leading to smaller charged fragments.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 200 | 19.96 | [C₁₄H₁₆O]⁺˙ (Molecular Ion) |

| 144 | 99.99 | [C₁₀H₈O]⁺˙ (Loss of C₄H₈) |

| 145 | 12.45 | [C₁₀H₉O]⁺ |

| 127 | 6.91 | [C₁₀H₇]⁺ |

| 115 | 21.81 | [C₉H₇]⁺ |

Data sourced from GC-MS analysis. nih.gov

Electronic Spectroscopy and Photophysical Properties

The electronic transitions and subsequent relaxation pathways of this compound can be investigated using electronic spectroscopy, which provides insights into its absorption and emission properties.

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals information about the electronic transitions within the molecule, primarily the π → π* transitions of the naphthalene aromatic system. Naphthalene and its derivatives are known to exhibit strong ultraviolet absorption with a distinct fine structure associated with the conjugated aromatic bonds. The choice of solvent can influence the absorption spectrum, a phenomenon known as solvatochromism. researchgate.net In nonpolar solvents, the fine structure of the absorption bands is often more resolved, resembling the gas-phase spectrum. williams.edu Polar solvents can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) depending on the nature of the electronic transition and the stabilization of the ground and excited states by the solvent. chesci.com

The UV-Vis spectrum of this compound is expected to be similar to that of other 2-alkoxynaphthalenes, showing characteristic absorption bands of the naphthalene chromophore.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λ_max (nm) | Transition |

|---|---|---|

| Nonpolar (e.g., Hexane) | ~225, ~275, ~320 | π → π* |

Fluorescence and phosphorescence are photoluminescence phenomena that can provide further insights into the excited electronic states of this compound. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. From here, it can relax back to the ground state via several pathways.

Fluorescence is the emission of light from the relaxation of an excited singlet state to the ground state and typically occurs on a nanosecond timescale. Naphthalene and its derivatives are often fluorescent. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of this process.

Phosphorescence is the emission of light from the relaxation of an excited triplet state to the ground singlet state. This process involves an intersystem crossing from the excited singlet state to the triplet state. As this is a spin-forbidden transition, it occurs on a much longer timescale, from milliseconds to seconds.

Table 6: General Photophysical Properties of Aromatic Ethers

| Property | Description |

|---|---|

| Fluorescence | Emission from excited singlet state (S₁ → S₀) |

| Phosphorescence | Emission from excited triplet state (T₁ → S₀) |

| Stokes Shift | Difference in wavelength between the absorption maximum and the emission maximum |

| Quantum Yield | Ratio of photons emitted to photons absorbed |

| Lifetime | Average time the molecule spends in the excited state |

Quantum Yield Determinations and Excited State Dynamics

The photophysical properties of aromatic molecules, such as their fluorescence quantum yield and excited-state dynamics, are fundamental to understanding their behavior upon absorption of light. The quantum yield defines the efficiency of photon emission after excitation, while the excited-state lifetime indicates how long the molecule remains in an excited state.

For this compound, specific, experimentally determined values for fluorescence quantum yield and excited-state lifetime are not extensively documented in readily available scientific literature. In compilations of photophysical data, this compound is sometimes listed without corresponding values for these parameters, indicating a gap in the research. scribd.com

The core of the molecule is the naphthalene chromophore, which is known to be fluorescent. The introduction of substituents, such as the isobutoxy group at the 2-position, significantly modulates the electronic and, consequently, the photophysical properties of the naphthalene ring. The alkoxy group acts as an electron-donating group, which typically influences the energy levels of the excited states and can affect both the quantum yield and the lifetime. While precise data for the isobutoxy derivative is sparse, the study of related alkoxynaphthalenes provides insight into the expected behavior of this class of compounds.

| Compound | Quantum Yield (Φ) | Solvent |

| This compound | — | — |

| 2-(Benzyloxy)naphthalene | — | — |

Data derived from a comprehensive review in "Organic Photochemistry and Photophysics," where no experimental values were available for the listed compounds. scribd.com

Advanced Spectroscopic Methods and Applications

The unique spectroscopic signature of this compound makes it suitable for various advanced applications, ranging from monitoring chemical manufacturing to its use as a covert marker in liquids.

In-line and Real-time Monitoring of this compound in Chemical Processes using Spectroscopy

In-line and real-time monitoring are critical components of modern chemical process analytical technology (PAT), enabling continuous oversight and control of reactions. While specific industrial case studies detailing the in-line monitoring of this compound are not widely published, its inherent spectroscopic properties make it an ideal candidate for such methodologies.

Spectroscopic techniques that could be applied for real-time monitoring include:

UV-Visible (UV/Vis) Spectroscopy : Alkoxynaphthalenes possess distinct UV absorbance spectra. The modulation of the naphthalene ring's electron distribution by the 2-alkoxy group results in a characteristic absorbance profile, which can be used to monitor the concentration of this compound in a reaction mixture in real-time. google.com

Fluorescence Spectroscopy : Given that the naphthalene moiety is fluorescent, this compound is expected to fluoresce. This property allows for highly sensitive detection methods, where the intensity of fluorescence can be correlated with the compound's concentration, suitable for tracking trace amounts or determining reaction endpoints.

Raman Spectroscopy : This technique provides a unique vibrational fingerprint for molecules. It could be employed via an in-line probe to monitor the formation or consumption of this compound during a synthesis process by tracking the appearance or disappearance of its characteristic Raman peaks.

These methods offer non-invasive, real-time data acquisition, which is essential for optimizing reaction conditions, ensuring product quality, and enhancing process safety.

Application of this compound in Spectroscopic Markers

This compound has been identified as an effective chemical marker for hydrocarbon liquids, such as mineral oil, kerosene, and biofuels. google.com Its physical and chemical properties allow it to be dissolved in these liquids at very low concentrations, acting as a hidden taggant for identification, tracking, and anti-counterfeiting purposes.

The detection of this compound as a marker relies on advanced spectroscopic and chromatographic techniques. google.com The primary method is Gas Chromatography-Mass Spectrometry (GC-MS), which is ideal for this application and requires no complex sample preparation. The isobutoxy group provides a unique mass spectral fragmentation pattern distinct from the natural components of the fuel matrix, enabling specific detection and quantification at sub-parts-per-million (ppm) levels. google.com

Other analytical methods for its detection include:

High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV/Diode-Array (DAD), fluorescence, or mass spectrometry. google.com

Direct fluorescence measurement, where the compound's ability to fluoresce under UV light can be used for rapid, qualitative screening. For instance, a sample containing the marker could show a distinctively colored spot on a thin-layer chromatography (TLC) plate when irradiated with UV light. google.com

| Application Area | Detection Technology | Key Advantage |

| Marker for Hydrocarbon Liquids (e.g., Kerosene) | Gas Chromatography-Mass Spectrometry (GC-MS) | Unique fragmentation pattern allows for detection at sub-ppm levels. google.com |

| Fuel and Oil Identification | HPLC with UV/DAD or Fluorescence Detection | High sensitivity and quantitative analysis. google.com |

| Field Screening | UV Light (Fluorescence) | Rapid, qualitative identification of the marker's presence. google.com |

Computational and Theoretical Investigations of 2 Isobutoxynaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Studies on 2-Isobutoxynaphthalene

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. researchgate.net For this compound, a DFT study would typically involve geometry optimization to find the most stable three-dimensional structure of the molecule.

This process would yield key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine energetic properties like the total energy of the molecule, which is crucial for comparing the stability of different conformations. Vibrational frequency calculations are also standard, used to confirm that the optimized structure is a true energy minimum and to predict its infrared and Raman spectra. researchgate.net However, specific DFT-calculated data for this compound is not available in the reviewed literature.

Hypothetical Data Table from DFT Calculations: Below is an example of what a data table derived from DFT calculations for this compound might look like. Note: This data is illustrative and not based on actual research findings.

| Parameter | Calculated Value | Units |

| Total Energy | [Value] | Hartrees |

| Dipole Moment | [Value] | Debye |

| C(naphthyl)-O Bond Length | [Value] | Ångströms (Å) |

| O-C(isobutyl) Bond Length | [Value] | Ångströms (Å) |

| C-O-C Bond Angle | [Value] | Degrees (°) |

Ab Initio Methods for Electronic Structure Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data or empirical parameters. ias.ac.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer varying levels of accuracy and computational cost. nih.gov

An ab initio study of this compound would provide a detailed picture of its electronic structure, including the distribution of electron density and the nature of its chemical bonds. Analysis of the electrostatic potential mapped onto the electron density surface would reveal the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. While these methods are powerful, published studies containing this analysis for this compound could not be located.

Molecular Orbital Analysis (e.g., HOMO-LUMO) of this compound

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. worldwidejournals.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. For an alkoxynaphthalene like this compound, the oxygen's lone pairs would contribute significantly to the HOMO, raising its energy, while the LUMO would be primarily located on the naphthalene (B1677914) ring system. This substitution is expected to decrease the HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.net Specific calculated energy values for this compound are not available.

Hypothetical Frontier Orbital Data: This table illustrates the type of data that a molecular orbital analysis would provide. Note: This data is illustrative and not based on actual research findings.

| Parameter | Energy | Units |

| HOMO Energy | [Value] | electron Volts (eV) |

| LUMO Energy | [Value] | electron Volts (eV) |

| HOMO-LUMO Gap | [Value] | electron Volts (eV) |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

Conformational Landscape of this compound

This compound is a flexible molecule due to the single bonds in its isobutoxy side chain. Rotation around the Naphthyl-O bond and the O-CH₂ bond allows the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. nih.gov

The conformational landscape of this compound would likely be dominated by the steric interactions between the bulky isobutyl group and the naphthalene ring. The most stable conformers would arrange the side chain to minimize this steric hindrance. A detailed study would involve systematically rotating the key dihedral angles and calculating the potential energy at each step to generate a potential energy surface. Such a specific analysis for this compound is not present in the available literature.

Intermolecular Interactions Involving this compound

Intermolecular interactions govern how molecules interact with each other, influencing physical properties like boiling point and solubility, as well as how they might interact with biological targets. For this compound, the primary intermolecular forces would be:

π-π Stacking: The electron-rich naphthalene rings of two molecules can stack on top of each other in an offset fashion.

Van der Waals Forces: These are present between all molecules and arise from temporary fluctuations in electron density. The large surface area of this compound suggests these forces would be significant. rsc.org

Dipole-Dipole Interactions: The ether linkage introduces a permanent dipole moment, leading to electrostatic interactions.

Molecular dynamics simulations could model a system of many this compound molecules to study how they aggregate and orient themselves. mdpi.com This would provide insight into the bulk properties of the substance. However, no specific MD simulation studies detailing these interactions for this compound were found.

Solvent Effects on this compound Behavior

The behavior of a solute molecule, such as this compound, can be significantly influenced by the surrounding solvent. Computational chemistry provides powerful tools to simulate and understand these interactions at a molecular level. The primary methods involve either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent. For this compound, a molecule with a polar ether group and a nonpolar naphthalene core, changes in solvent polarity would be expected to influence its conformational preferences and electronic properties. For instance, in a polar solvent, conformations that maximize the exposure of the polar ether group to the solvent may be favored.

Explicit solvent models, on the other hand, involve simulating a discrete number of solvent molecules around the solute. This method is more computationally intensive but can capture specific short-range interactions, such as hydrogen bonding and van der Waals forces. While this compound is not a hydrogen bond donor, the oxygen atom of the isobutoxy group can act as a hydrogen bond acceptor. In protic solvents like water or ethanol, this could lead to the formation of specific solute-solvent complexes, which would affect the compound's solubility and reactivity.

To systematically study solvent effects on this compound, a range of solvents with varying polarities and hydrogen bonding capabilities would be computationally modeled. The table below illustrates a hypothetical dataset that could be generated from such a study.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted Solvation Energy (kcal/mol) |

| n-Hexane | 1.88 | 1.5 | -2.5 |

| Dichloromethane | 8.93 | 2.1 | -4.8 |

| Acetone | 20.7 | 2.8 | -6.2 |

| Ethanol | 24.5 | 3.1 | -7.5 |

| Water | 80.1 | 3.5 | -8.9 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between the molecular structure of this compound and its chemical reactivity and physical properties is crucial for predicting its behavior in various chemical environments. Computational methods are instrumental in elucidating these relationships.

Key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the electron-rich naphthalene ring, making it susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the ether group would be a region of high negative potential.

Calculated Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information can help in identifying reactive sites within the molecule.

The following table presents hypothetical reactivity descriptors for this compound that could be obtained through computational modeling.

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates moderate electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates a relatively low electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Suggests good chemical stability |

| Most Negative Atomic Charge (Oxygen) | -0.6 e | Site for potential electrophilic attack or hydrogen bond acceptance |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational predictions could be correlated with various experimentally observable properties.

For example, spectroscopic properties are often used for this purpose. The ultraviolet-visible (UV-Vis) spectrum of this compound, which is determined by its electronic transitions, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These predicted absorption maxima (λmax) can then be compared with experimentally measured spectra. Discrepancies between the calculated and experimental values can help in refining the computational models.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of the nuclei. Computational methods can predict ¹H and ¹³C NMR chemical shifts, which can be directly compared with experimental NMR spectra. A good correlation between the predicted and observed chemical shifts would provide confidence in the accuracy of the computed molecular structure and electronic properties.

In the absence of direct experimental data for this compound, a common practice is to compare the computational results with those of structurally similar and well-characterized compounds. This comparative approach can provide valuable insights and help in assessing the reliability of the theoretical predictions.

Applications and Material Science of 2 Isobutoxynaphthalene and Its Derivatives

Applications in Advanced Materials

The unique photophysical and chemical properties of naphthalene (B1677914) derivatives make them a subject of intense study for the construction of novel organic compounds. nih.gov Their rigid, planar structure and large π-electron conjugated system contribute to high quantum yields and excellent photostability, rendering them suitable candidates for organic electronic appliances. nih.gov

Role of 2-Isobutoxynaphthalene in the Synthesis of Specialty Organic Materials

Alkoxynaphthalenes, including this compound, are important nucleophiles in organic synthesis, capable of participating in reactions that form more complex molecular architectures. nih.govrsc.org As building blocks, they can be incorporated into larger systems to create specialty materials with tailored properties. The isobutoxy group not only enhances the solubility of the resulting materials in common organic solvents, a crucial aspect for solution-based processing of electronic devices, but also influences the molecular packing in the solid state. These characteristics are vital in the development of functional materials for applications ranging from organic electronics to fluorescent probes. nih.govmdpi.com While direct applications are still emerging, the foundational properties of this compound position it as a promising precursor for target-oriented syntheses of diverse chemical commodities, including polymers and photo-energy storage materials. nih.gov

Integration of this compound in Conjugated Polymers for Organic Photovoltaics

Conjugated polymers are central to the advancement of organic photovoltaics (OPVs). mdpi.com The performance of these materials is highly dependent on their chemical structure, which influences their electronic and physical properties. A common strategy in designing high-performance polymers for OPVs is the creation of a donor-acceptor (D-A) architecture within the polymer backbone. nih.gov

The electron-rich nature of the alkoxynaphthalene moiety makes it an excellent candidate for the donor component in such D-A polymers. Research has demonstrated the synthesis of novel conjugated polymers incorporating 2,3-dialkoxynaphthalene units for use as p-donor materials in organic solar cells. nih.gov In these polymers, the dialkoxynaphthalene unit is copolymerized with an electron-accepting unit, such as 2,1,3-benzothiadiazole, to create a low bandgap material suitable for absorbing solar radiation. nih.gov The alkoxy groups, in this case, 2-ethylhexyloxy, were noted to improve the polymer's solubility, a property that would also be conferred by the isobutoxy group of this compound. nih.gov

While direct integration of this compound into conjugated polymers for OPVs is not yet widely reported, the principles established with structurally similar monomers suggest its potential. The isobutoxy group would serve to enhance solubility and act as an electron-donating unit, thereby helping to tune the HOMO and LUMO energy levels of the resulting polymer. This tuning is critical for achieving efficient charge separation and transport in photovoltaic devices. nih.govnih.gov

| Polymer | Absorption Max (nm) | Optical Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) |

|---|---|---|---|---|

| PEHONDTBT nih.gov | 498 | 2.15 | -5.31 | -3.17 |

Utilization in Supramolecular Architectures through Donor-Acceptor Interactions

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and donor-acceptor interactions, to form well-defined, functional architectures. acs.org The electron-rich π-system of naphthalene, when substituted with an electron-donating group like isobutoxy, can act as an effective electron donor in the formation of such assemblies.

Studies on 2-alkoxynaphthalenes have shown their ability to participate in highly regioselective photodimerization when oriented within supramolecular hosts like micelles. acs.org This demonstrates the potential to control the reactivity and assembly of these molecules by placing them in a structured environment. Furthermore, research on germanium complexes with 2,3-dihydroxynaphthalene (B165439) and N,N'-bidentate ligands has shown the formation of supramolecular D-A layered structures. rsc.org In these structures, the naphthalene fragment acts as the highest occupied molecular orbital (HOMO), or electron donor, while the N,N'-ligands act as the lowest unoccupied molecular orbital (LUMO), or electron acceptor. rsc.org

These findings suggest that this compound could be a valuable component in the design of new supramolecular materials. Its electron-donating character would facilitate interactions with suitable electron-accepting molecules, leading to the formation of charge-transfer complexes and ordered assemblies with potentially interesting electronic and photophysical properties.

Functional Derivatives and Their Applications

The chemical modification of this compound can lead to functional derivatives with a range of potential applications, from biologically active compounds to components of environmental monitoring systems.

Synthesis and Application of this compound-1,4-dione Derivatives

Naphthalene-1,4-diones, commonly known as naphthoquinones, are a class of compounds known for their significant biological activities. mdpi.com The synthesis of these derivatives often involves the oxidation of substituted naphthalenes. A general industrial process exists for preparing 2-substituted-1,4-naphthoquinones through the oxidation of the corresponding 2-substituted naphthalene. googleapis.com This process typically yields a mixture of the desired 2-substituted product and the isomeric 6-substituted-1,4-naphthoquinone. googleapis.com Applying this methodology, this compound could be oxidized to produce this compound-1,4-dione.

The 1,4-naphthoquinone (B94277) scaffold is present in many natural products and is a key structural motif in compounds with anticancer and antimalarial properties. nih.gov For instance, derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) have been synthesized and shown to possess potent inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The synthetic strategies often involve the modification of the naphthoquinone ring at the 2- and 3-positions. nih.gov

Given the established biological importance of the naphthoquinone core, it is plausible that this compound-1,4-dione and its further derivatives could exhibit interesting pharmacological activities.

| Compound Class | Reported Biological Activity | Reference |

|---|---|---|

| 2-Hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups | Antimalarial (inhibits Plasmodium falciparum) | nih.gov |

| Thiopyrano[2,3-d]thiazoles derived from 1,4-naphthoquinone | Anticancer (cytotoxic to leukemia and colon cell lines) | mdpi.com |

Environmental and Biological Research Aspects of 2 Isobutoxynaphthalene

Environmental Fate and Behavior

The environmental journey of 2-isobutoxynaphthalene, from its persistence to its detection, is critical for understanding its ecological impact.

Persistence and Degradation Pathways of this compound in Environmental Settings

While specific studies on this compound are limited, its environmental persistence and degradation can be inferred from the behavior of its parent compound, naphthalene (B1677914), and other substituted naphthalenes. Naphthalene is known to be susceptible to degradation through several pathways in the environment.

Biodegradation: Microbial degradation is a primary pathway for the breakdown of naphthalene and its derivatives. frontiersin.org Bacteria and fungi can utilize naphthalene as a source of carbon and energy. The degradation typically begins with the enzymatic introduction of hydroxyl groups to the aromatic rings, a process initiated by dioxygenase enzymes. frontiersin.orgethz.ch This leads to the formation of intermediates like 1,2-dihydroxynaphthalene, which is then further broken down through ring cleavage into simpler organic acids that can enter central metabolic pathways. frontiersin.org For substituted naphthalenes, the degradation can proceed through hydroxylation of the unsubstituted ring or, in some cases, modification of the substituent group. frontiersin.org The presence of an alkoxy group like isobutoxy may influence the rate and pathway of biodegradation.

Photodegradation: Naphthalene and its derivatives can also be degraded by photolysis, particularly in aquatic environments and in the atmosphere. This process involves the absorption of ultraviolet (UV) radiation, leading to the breakdown of the compound. The photodegradation of naphthalenes can result in the formation of various oxygenated products, such as alcohols, aldehydes, and ketones.

Sorption and Partitioning in Environmental Matrices

The movement and bioavailability of this compound in the environment are largely governed by its sorption and partitioning behavior. As a hydrophobic compound, it is expected to have a tendency to associate with organic matter in soil and sediment.

Research on naphthalene and its derivatives has shown that their sorption to environmental solids is strongly correlated with the organic carbon content of the matrix. nih.gov The primary mechanism is thought to be partitioning into the soil or sediment organic matter. nih.gov The hydrophobicity of the molecule, often quantified by the octanol-water partition coefficient (Kow), is a key predictor of this behavior. The isobutoxy group in this compound would increase its hydrophobicity compared to naphthalene, suggesting a stronger tendency to sorb to soil and sediment.

This sorption has significant implications for its environmental fate. Strong sorption can reduce the concentration of the compound in the water phase, thereby limiting its mobility and bioavailability to aquatic organisms. However, it can also lead to the accumulation of the compound in sediments, creating a long-term reservoir of contamination. The functional groups on naphthalene derivatives can influence their sorption capacities, with charged groups generally leading to lower sorption than uncharged groups due to increased polarity. nih.gov

Detection and Quantification in Environmental Samples

Accurate detection and quantification are essential for monitoring the presence of this compound in the environment. A variety of analytical methods are available for the determination of naphthalene and its derivatives in samples such as water, soil, and air. nih.govenv.go.jpepa.gov

Commonly employed techniques include:

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely used techniques for separating naphthalene derivatives from complex environmental matrices. nih.gov

Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides highly sensitive and selective detection and identification of the target compounds based on their mass-to-charge ratio. nih.gov

Solid-Phase Extraction (SPE): This is a common sample preparation technique used to concentrate the analyte and remove interfering substances from the sample matrix before instrumental analysis. nih.gov

These analytical methods allow for the quantification of naphthalene and its metabolites at very low concentrations, which is crucial for environmental monitoring and risk assessment. nih.gov

Biological Activity and Interactions

The naphthalene structure is a scaffold for a variety of biologically active molecules. Research into 2-alkoxynaphthalene derivatives has uncovered a range of pharmacological effects.

Antiplatelet, Antifungal, Antiallergic, and Anti-inflammatory Activities of 2-Alkoxynaphthalene Derivatives

Derivatives of 2-alkoxynaphthalene have been investigated for several potential therapeutic applications.

Antiplatelet, Antiallergic, and Anti-inflammatory Activities: Studies on 2-alkoxy derivatives of 1,4-naphthoquinone (B94277) have demonstrated significant biological activities. nih.govresearchgate.net Certain compounds within this class, such as 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone, have shown potent inhibitory effects on neutrophil superoxide (B77818) anion formation, indicating anti-inflammatory potential. nih.govresearchgate.net The same study also reported that some of these compounds exhibited noteworthy antiplatelet and antiallergic activities. nih.govresearchgate.net Other research has identified various naphthalene derivatives with potent anti-inflammatory effects. nih.gov

Antifungal Activity: The naphthalene core is present in several classes of antifungal agents. Novel naphthalen-2-acyl imidazolium (B1220033) salts, particularly those with 1,4-dialkoxy substitutions, have shown prominent activity against Candida species. nih.gov Some of these derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.125 to 6.26 μg/mL. nih.gov The mechanism of action for some of these compounds involves inducing apoptosis in the fungal cells. nih.gov Additionally, α-naphthylamine derivatives have also been found to possess antifungal properties against various human opportunistic pathogenic fungi. nih.gov

Table 1: Biological Activities of Selected 2-Alkoxynaphthalene Derivatives

| Compound Class | Specific Derivative(s) | Biological Activity | Research Finding |

| 2-Alkoxy-1,4-naphthoquinones | 2-Propoxy-1,4-naphthoquinone, 2-Butoxy-1,4-naphthoquinone | Anti-inflammatory, Antiplatelet, Antiallergic | Showed significant inhibitory effect on neutrophil superoxide anion formation and other activities. nih.govresearchgate.net |

| 1,4-Dialkoxynaphthalen-2-acyl imidazolium salts | NAIMS 7c | Antifungal (anti-Candida) | Exhibited a strong MIC value of 3.125 µg/mL. nih.gov |

| α-Naphthylamine derivatives | N-(pyridinylmethyl)naphthalen-1-amines | Antifungal | Active against some human opportunistic pathogenic fungi with MICs of 25–32 μg/mL. nih.gov |

Interaction with Biological Systems (e.g., Nuclear Receptors like PXR)

This compound, as a foreign substance (xenobiotic), is likely to interact with the body's detoxification systems. A key regulator of these systems is the Pregnane X Receptor (PXR), a nuclear receptor.

PXR functions as a sensor for a wide variety of xenobiotics and endobiotics. nih.gov Upon activation by a ligand, PXR forms a heterodimer with the Retinoid X Receptor (RXR). nih.govfrontiersin.org This complex then binds to specific DNA sequences known as hormone response elements in the promoter regions of target genes. nih.gov This binding initiates the transcription of genes that encode for drug-metabolizing enzymes and transporters. nih.govnih.gov

Key PXR target genes include:

Phase I Enzymes: Such as members of the cytochrome P450 family (e.g., CYP3A4), which are responsible for the oxidative metabolism of many drugs and other foreign compounds.

Phase II Enzymes: These enzymes conjugate metabolites to increase their water solubility and facilitate their excretion.

Transporters: Proteins that are involved in the uptake and efflux of compounds from cells.

The activation of PXR by a compound like this compound would lead to an increased rate of its own metabolism and clearance from the body. This is a crucial defense mechanism against the accumulation of potentially harmful substances. The promiscuous nature of the PXR ligand-binding domain allows it to be activated by a vast array of structurally diverse chemicals. researchgate.net Therefore, it is a plausible biological target for this compound and other related xenobiotics.

Potential in Drug Discovery and Pharmaceutical Research

While direct pharmacological studies on this compound are not extensively documented in publicly available research, the foundational naphthalene structure is a recurring motif in a multitude of biologically active compounds, suggesting a potential avenue for future investigation. The naphthalene ring system is present in numerous drug molecules utilized for anti-tumor, anti-arrhythmia, and antioxidant therapies. nih.gov Naphthalene derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties. epa.gov

Research into structurally related compounds underscores the potential of the 2-alkoxynaphthalene scaffold. For instance, derivatives of 2-naphthyl phenyl ether have been identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, a critical enzyme in the life cycle of the virus. nih.govresearchgate.net This indicates that the 2-naphthyl ether moiety can interact with biological targets of therapeutic relevance.

Furthermore, modifications of the naphthalene core have yielded compounds with significant biological effects. Naphthalene-based analogues have been synthesized and evaluated as anticancer agents, with some showing potent growth inhibitory effects against various human tumor cell lines. nih.govrsc.org Specifically, certain N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which share the naphthalene core, have exhibited promising antibacterial and antimycobacterial activities. nih.gov The biological activity of such compounds is often linked to their structure, with different substituents on the naphthalene ring influencing their therapeutic potential. taylorandfrancis.com

The exploration of naphthalene derivatives extends to neurodegenerative diseases, where some synthesized azetidinone derivatives incorporating a naphthalene moiety have shown potential neuroprotective effects in models of Parkinson's disease. ijper.org Additionally, certain naphthalene derivatives have exhibited anti-inflammatory activities. researchgate.net Given that this compound possesses a simple alkoxy substitution on the naphthalene ring, it could serve as a lead compound or a molecular fragment for the design and synthesis of novel therapeutic agents. The isobutoxy group, in particular, may influence the compound's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in drug development.

The following table summarizes the observed biological activities of various naphthalene derivatives, providing a conceptual framework for the potential, yet uninvestigated, therapeutic applications of this compound.

| Class of Naphthalene Derivative | Observed Biological Activity | Potential Implication for this compound Research |

| 2-Naphthyl Phenyl Ethers | Anti-HIV-1 (Reverse Transcriptase Inhibition) nih.govresearchgate.net | The 2-alkoxy-naphthalene core may be suitable for antiviral drug design. |

| Naphthalene-1,4-dione Analogues | Anticancer rsc.org | The naphthalene scaffold is a viable starting point for developing new anticancer agents. |

| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Antibacterial and Antimycobacterial nih.gov | The this compound structure could be explored for antibacterial properties. |

| Naphthalene Substituted Azetidinones | Neuroprotective (Anti-Parkinson's) ijper.org | The naphthalene moiety may have applications in the development of drugs for neurodegenerative diseases. |